1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine
CAS No.: 1240287-96-0
Cat. No.: VC2684633
Molecular Formula: C12H17BrN2O2S
Molecular Weight: 333.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1240287-96-0 |
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Molecular Formula | C12H17BrN2O2S |
Molecular Weight | 333.25 g/mol |
IUPAC Name | 1-(3-bromo-4-methylphenyl)sulfonyl-4-methylpiperazine |
Standard InChI | InChI=1S/C12H17BrN2O2S/c1-10-3-4-11(9-12(10)13)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
Standard InChI Key | CZHPEAVUYXCWAN-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)Br |
Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)Br |
Introduction
Chemical Structure and Properties
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine consists of a 3-bromo-4-methylphenyl group connected to a 4-methylpiperazine ring through a sulfonyl bridge. The compound has a molecular formula of C12H17BrN2O2S with a calculated molecular weight of approximately 333.23 g/mol . The sulfonyl group (SO2) serves as a key structural feature that influences the compound's chemical reactivity and potential biological interactions, while the bromine atom at the meta position on the phenyl ring provides opportunities for further chemical modifications.
The structure contains several important functional elements that contribute to its chemical behavior: the electron-withdrawing sulfonyl group, the halogenated aromatic ring, and the basic nitrogen-containing piperazine moiety. These structural features are commonly found in various bioactive molecules, suggesting potential pharmacological applications. The compound's brominated phenyl ring with a methyl substituent creates a distinctive electronic distribution that influences its reactivity profile and interaction potential with biological targets.
Physical and Chemical Characteristics
Property | Value/Description |
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Molecular Formula | C12H17BrN2O2S |
Molecular Weight | 333.23 g/mol |
Physical State | Presumed solid at room temperature |
Structural Features | Brominated aromatic ring, methylpiperazine, sulfonyl bridge |
Solubility | Likely soluble in organic solvents (dichloromethane, DMSO) |
Functional Groups | Sulfonyl, tertiary amine, aryl bromide |
Synthesis and Preparation Methods
The synthesis of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine would typically follow established protocols for sulfonamide formation. Based on synthetic approaches used for similar compounds, the preparation would involve the reaction between 3-bromo-4-methylbenzenesulfonyl chloride and 4-methylpiperazine .
General Synthetic Route
A typical synthesis would proceed through the following steps:
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Preparation of 3-bromo-4-methylbenzenesulfonyl chloride from the corresponding benzenesulfonic acid or through direct sulfonation of 3-bromo-4-methylbenzene followed by conversion to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride.
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Reaction of the sulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine or potassium carbonate, typically in a solvent like dichloromethane or tetrahydrofuran.
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Purification of the final product through recrystallization or column chromatography.
This synthetic approach is consistent with methods used for the preparation of structurally related compounds like 1-(4-Bromophenylsulfonyl)-4-methylpiperazine and 1-(3-Bromo-4-methylphenylsulfonyl)piperidine .
Reaction Conditions and Considerations
Synthetic Step | Reagents | Conditions | Considerations |
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Sulfonyl Chloride Formation | SOCl2 or PCl5 | Reflux, 2-4 hours | Moisture-free conditions required |
Sulfonamide Formation | 4-methylpiperazine, base (TEA or K2CO3) | 0°C to RT, 8-12 hours | pH control important for selectivity |
Purification | Recrystallization solvent systems or silica gel chromatography | Various temperature and solvent combinations | Optimization based on solubility properties |
Chemical Reactivity and Transformations
The reactivity of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine is largely determined by its key functional groups: the aryl bromide, the sulfonyl group, and the tertiary amine of the piperazine ring.
Aryl Bromide Reactions
The bromine atom at the meta position on the phenyl ring serves as a versatile handle for various transformations, particularly transition metal-catalyzed coupling reactions. These include:
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Suzuki-Miyaura coupling with boronic acids or esters to introduce carbon-based substituents
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Sonogashira coupling with terminal alkynes to form carbon-carbon bonds
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Buchwald-Hartwig amination for carbon-nitrogen bond formation
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Heck reactions with alkenes to create new carbon-carbon bonds
These transformations would allow for the generation of libraries of derivatives with diverse properties and potential biological activities .
Sulfonyl Group Reactivity
The sulfonyl group is relatively stable but can undergo several types of transformations:
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Reduction to form sulfinic acids or further to sulfides under appropriate conditions
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Nucleophilic substitution at the sulfur atom (though requiring harsh conditions)
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Serving as a directing group for certain aromatic substitution reactions
Structural Analogs and Comparative Analysis
Comparing 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs Comparison
Structure-Activity Implications
These structural variations have significant implications for the compounds' chemical and biological properties:
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Bromine Position Effects: The position of the bromine atom (meta in the reference compound versus para in some analogs) affects the electronic distribution in the aromatic ring, influencing reactivity in substitution reactions and interactions with biological targets .
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Substituent Electronic Effects: The methyl group at the para position in the reference compound provides mild electron-donating effects, while analogs with electron-withdrawing groups like trifluoromethyl or electron-donating groups like ethoxy exhibit substantially different electronic properties .
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Heterocyclic Ring Influence: The piperazine ring in the reference compound contains an additional nitrogen atom compared to piperidine analogs, resulting in different basicity, hydrogen bonding capacity, and potential for interaction with biological targets .
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N-Substitution Impact: The methyl group on the piperazine nitrogen affects the compound's basicity, lipophilicity, and binding characteristics. This substitution pattern is common in many central nervous system-active drugs, suggesting potential neuroactive properties .
Research Applications and Future Directions
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine holds promise in several research domains, warranting further investigation.
Medicinal Chemistry Applications
The compound represents a valuable scaffold for medicinal chemistry exploration, particularly in the following areas:
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Central Nervous System Drug Development: The methylpiperazine moiety suggests potential applications in CNS-targeted therapies, including antipsychotics, antidepressants, or anxiolytics .
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Enzyme Inhibitor Development: The sulfonamide structure provides a foundation for developing inhibitors of various enzymes, including those relevant to cancer, inflammation, and microbial infections.
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Structure-Activity Relationship Studies: Systematic modification of the base structure could generate analogs with enhanced potency, selectivity, or pharmacokinetic properties.
Synthetic Chemistry Utilities
The compound offers several opportunities in synthetic organic chemistry:
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Building Block for Complex Molecules: The reactive bromine handle enables further elaboration through various coupling reactions.
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Asymmetric Synthesis Development: The compound could serve as a substrate for developing new asymmetric transformations, particularly involving the aromatic ring or the piperazine nitrogen.
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Methodology Development: Novel synthetic methods could be explored using this compound as a model substrate.
Future Research Directions
Several promising research directions emerge for further investigation:
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Comprehensive Biological Screening: Systematic evaluation against various biological targets would help identify the most promising applications.
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Derivative Library Generation: Creating a focused library of derivatives by modifying key positions (bromine substitution, piperazine N-substituent, etc.) would enable detailed structure-activity relationship studies.
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Mechanistic Studies: For any identified biological activities, detailed mechanistic investigations would provide valuable insights for further optimization.
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Computational Modeling: Molecular docking and simulation studies could predict binding modes with potential targets and guide rational design of improved analogs.
Analytical Characterization
Although specific analytical data for 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine is limited in the available literature, standard characterization techniques would typically include:
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons (approximately 7.0-8.0 ppm), the methyl groups (around 2.2-2.5 ppm), and the piperazine ring protons (approximately 2.5-3.5 ppm)
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¹³C NMR would identify all carbon environments, including the quaternary carbons attached to bromine and the sulfonyl group
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Mass Spectrometry: Expected to show a molecular ion peak consistent with the molecular formula, with characteristic isotope patterns due to the presence of bromine (M and M+2 peaks with approximately 1:1 ratio).
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Infrared Spectroscopy: Would display characteristic absorption bands for the sulfonyl group (approximately 1150-1350 cm⁻¹) and aromatic ring vibrations.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of the compound and monitoring reactions involving it.
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